s-Triazole, 3-(2-chloroacetamido)-4-methyl-5-(5-nitro-2-furyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
s-Triazole, 3-(2-chloroacetamido)-4-methyl-5-(5-nitro-2-furyl)- is a synthetic organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazole, 3-(2-chloroacetamido)-4-methyl-5-(5-nitro-2-furyl)- typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of Substituents: The chloroacetamido, methyl, and nitrofuryl groups are introduced through various substitution reactions. For example, the chloroacetamido group can be added via nucleophilic substitution using chloroacetyl chloride and an amine precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
s-Triazole, 3-(2-chloroacetamido)-4-methyl-5-(5-nitro-2-furyl)- can undergo several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloroacetamido group can participate in nucleophilic substitution reactions.
Hydrolysis: The amide bond in the chloroacetamido group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophiles like amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine derivative.
Substitution Reactions: Formation of various substituted triazole derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of s-Triazole, 3-(2-chloroacetamido)-4-methyl-5-(5-nitro-2-furyl)- involves its interaction with molecular targets such as enzymes or receptors. The nitrofuryl group is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components. The chloroacetamido group may interact with nucleophilic sites in proteins, leading to inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
s-Triazole, 3-amino-4-methyl-5-(5-nitro-2-furyl)-: Similar structure but with an amino group instead of a chloroacetamido group.
s-Triazole, 3-(2-bromoacetamido)-4-methyl-5-(5-nitro-2-furyl)-: Similar structure but with a bromoacetamido group instead of a chloroacetamido group.
Uniqueness
s-Triazole, 3-(2-chloroacetamido)-4-methyl-5-(5-nitro-2-furyl)- is unique due to the presence of the chloroacetamido group, which imparts distinct chemical reactivity and potential biological activity. The combination of substituents in this compound may result in unique interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
64057-50-7 |
---|---|
Molecular Formula |
C9H8ClN5O4 |
Molecular Weight |
285.64 g/mol |
IUPAC Name |
2-chloro-N-[4-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C9H8ClN5O4/c1-14-8(5-2-3-7(19-5)15(17)18)12-13-9(14)11-6(16)4-10/h2-3H,4H2,1H3,(H,11,13,16) |
InChI Key |
DRQZUPPVAJVCHK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1NC(=O)CCl)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.